An In-depth Technical Guide on the Chemical Properties of 4-Benzyl-2,6-dichlorophenol
An In-depth Technical Guide on the Chemical Properties of 4-Benzyl-2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Benzyl-2,6-dichlorophenol. Due to the limited availability of experimental data for this specific compound in published literature, this guide also includes predicted data and information on closely related compounds to offer a broader context for research and development.
Chemical Identity and Physical Properties
4-Benzyl-2,6-dichlorophenol is a halogenated aromatic compound. Its core structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 6, and a benzyl group at position 4.
Table 1: Core Chemical Properties of 4-Benzyl-2,6-dichlorophenol
| Property | Value | Source(s) |
| IUPAC Name | 4-benzyl-2,6-dichlorophenol | [1] |
| Synonyms | 2,6-Dichloro-4-(phenylmethyl)phenol; Phenol, 2,6-dichloro-4-(phenylmethyl)- | [1] |
| CAS Number | 38932-58-0 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to have low solubility in water and be soluble in organic solvents like ethanol, ether, and benzene, similar to other dichlorophenols.[2][3] |
Spectroscopic Data
Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for 4-Benzyl-2,6-dichlorophenol is not extensively documented. However, a plausible and common method for its synthesis would be the Friedel-Crafts alkylation of 2,6-dichlorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.
Proposed Synthesis Methodology: Friedel-Crafts Benzylation
This protocol is a generalized procedure based on established Friedel-Crafts alkylation reactions.[4][5][6] Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would be necessary to achieve a high yield.
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Reactants:
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2,6-Dichlorophenol
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Benzyl Chloride (or Benzyl Alcohol)
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Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)
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Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)
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-
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst.
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Cool the mixture in an ice bath.
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Slowly add 2,6-dichlorophenol to the stirred mixture under a nitrogen atmosphere.
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Once the 2,6-dichlorophenol has dissolved, add benzyl chloride dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0°C and quench it by slowly adding cold water, followed by dilute hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product using column chromatography on silica gel.
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-
Purification:
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The final product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
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Biological Activity and Potential Mechanism of Action
There is no specific information available in the literature regarding the biological activity or mechanism of action of 4-Benzyl-2,6-dichlorophenol. However, studies on related chlorinated phenols indicate that they can exhibit toxicity by interfering with cellular energy production.
The general mechanism of toxicity for higher chlorinated phenols is believed to involve the uncoupling of oxidative phosphorylation in mitochondria.[7] In this process, the compound can act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without the corresponding energy production, ultimately leading to cellular dysfunction.
It is important to note that this is a generalized pathway for a class of compounds, and specific experimental validation would be required to confirm this mechanism for 4-Benzyl-2,6-dichlorophenol. The antimicrobial activity of various dichlorobenzyl derivatives has also been noted, suggesting potential applications in this area.[8]
Conclusion
4-Benzyl-2,6-dichlorophenol is a compound for which detailed experimental data is scarce. This guide provides the available foundational information and outlines logical, experimentally-grounded approaches for its synthesis and potential biological investigation. Professionals in drug development and chemical research are encouraged to use this guide as a starting point for further empirical studies to fully characterize this molecule.
References
- 1. 4-benzyl-2,6-dichlorophenol | 38932-58-0 [amp.chemicalbook.com]
- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichlorophenol | 87-65-0 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
